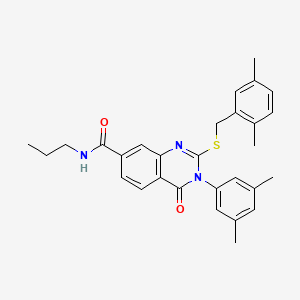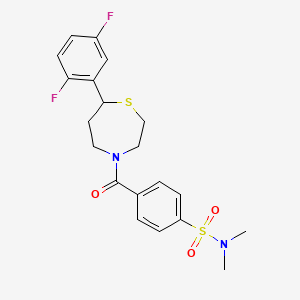
4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a thiazepane ring, a carbonyl group, a sulfonamide group, and a difluorophenyl group. These groups suggest that the compound could have a variety of chemical properties depending on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a thiazepane ring suggests a cyclic structure, and the difluorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carbonyl and sulfonamide could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Elucidation
- Synthesis Methods: Researchers have developed novel series of sulfonamide derivatives, including compounds similar to 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide, focusing on their synthesis and structural elucidation. For example, a study synthesized a series of benzenesulfonamides and characterized them using various spectroscopic methods, highlighting the impact of fluorine atoms on chemical shifts and splitting patterns (Yamali et al., 2020).
Pharmacological Evaluation
- Enzyme Inhibition: Sulfonamide derivatives, similar to the mentioned compound, have been evaluated for their pharmacological potential, particularly as enzyme inhibitors. For instance, a study demonstrated significant inhibitory effects of novel sulfonamides against human carbonic anhydrase I and II enzymes, as well as acetylcholinesterase, at nanomolar levels (Yamali et al., 2020).
Molecular and Electronic Structure Analysis
- Computational Studies: Computational studies are crucial in understanding the molecular and electronic structures of sulfonamide compounds. For example, research on benzenesulfonamide derivatives involved quantum-chemical calculations to explore their electronic structure (Fahim & Shalaby, 2019).
Bioactivity Studies
- Carbonic Anhydrase Inhibition: Studies have investigated the bioactivity of sulfonamide derivatives, particularly in terms of their inhibition of carbonic anhydrase isozymes. These investigations provide insights into the potential therapeutic applications of such compounds (Gul et al., 2016).
Material Science Applications
- Semiconductor Research: Research has extended into the material science field, where similar sulfonamide structures have been evaluated in the context of semiconductor technologies. For instance, studies on phenacyl-quaterthiophene-based field-effect transistors have explored the use of fluorinated compounds for improving electron mobility (Letizia et al., 2005).
Environmental Health Perspectives
- PFAS Toxicity Studies: The compound is structurally similar to perfluorinated chemicals (PFCs), which have been studied extensively for their environmental and health impacts. Research in this area focuses on the developmental toxicity and potential hazards associated with PFC exposure (Gaballah et al., 2020).
Future Directions
Properties
IUPAC Name |
4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S2/c1-23(2)29(26,27)16-6-3-14(4-7-16)20(25)24-10-9-19(28-12-11-24)17-13-15(21)5-8-18(17)22/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBKLGSHPBTAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

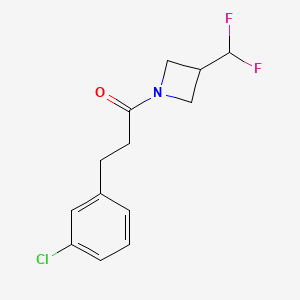
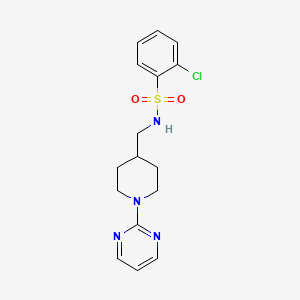
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)
![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
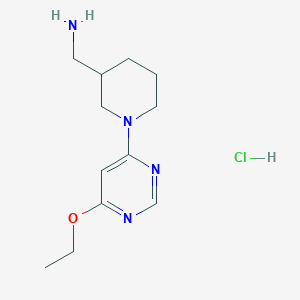
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
